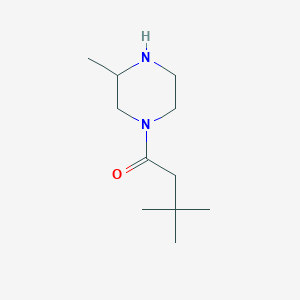

3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

3,3-dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-9-8-13(6-5-12-9)10(14)7-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZALTKQWKPCGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of the novel chemical entity, 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one. Given its status as a compound not widely documented in publicly available chemical registries, this document outlines a proposed synthetic pathway, methods for its characterization, and a discussion of its potential as a scaffold in modern medicinal chemistry, drawing upon the well-established pharmacological relevance of the piperazine moiety.

Chemical Identity and Nomenclature

As a novel compound, this compound is unlikely to have an assigned CAS (Chemical Abstracts Service) number. The process for obtaining a CAS number for a new substance involves submitting a request to the Chemical Abstracts Service, which includes detailed information about the substance's composition, structure, and other identifying characteristics.[1][2][3] This unique numerical identifier is crucial for its unambiguous identification in databases, regulatory submissions, and commercial transactions.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₂₂N₂O |

| Molecular Weight | 198.31 g/mol |

| Canonical SMILES | CC1CNCCN1C(=O)CC(C)(C)C |

| InChI Key | (Will be generated upon synthesis and registration) |

| CAS Number | (Not yet assigned) |

Rationale and Potential Applications in Drug Development

The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[5][6] Piperazine derivatives have shown significant pharmacological effects, particularly on the central nervous system (CNS), where they can act on various neurotransmitter receptors.[7][8] The therapeutic applications of piperazine-containing drugs include antipsychotic, antidepressant, anxiolytic, and antihistaminic agents.[8][9]

The introduction of a 3,3-dimethylbutan-1-one (tert-butyl ketone) moiety to the 3-methylpiperazine core is a rational design strategy. The bulky tert-butyl group can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets. The methyl group on the piperazine ring introduces chirality, which can lead to stereospecific interactions with receptors and enzymes, a critical factor in modern drug design.

Potential Therapeutic Targets:

-

Dopamine and Serotonin Receptors: Many antipsychotic and antidepressant drugs are piperazine derivatives that modulate these receptors.

-

Histamine Receptors: The piperazine scaffold is common in antihistamines.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease.

-

Ion Channels: Certain piperazine derivatives have been shown to modulate ion channel activity.

Proposed Synthesis and Experimental Protocol

The most direct and widely used method for the synthesis of N-acylpiperazines is the acylation of a piperazine derivative with a carboxylic acid or its more reactive acyl chloride derivative.

Synthetic Scheme

A plausible and efficient synthetic route to this compound involves the reaction of 3-methylpiperazine with 3,3-dimethylbutanoyl chloride.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,3-Dimethylbutanoyl Chloride

-

To a stirred solution of 3,3-dimethylbutanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 3,3-dimethylbutanoyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 3-methylpiperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Add the crude 3,3-dimethylbutanoyl chloride (1.1 eq) dropwise to the stirred solution of 3-methylpiperazine.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and triethylamine hydrochloride.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

The following properties are predicted for the title compound and would be confirmed upon its synthesis and analysis.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar N-acylpiperazines |

| Boiling Point | > 200 °C | High molecular weight and polar amide group |

| Melting Point | < 50 °C | The tert-butyl group may disrupt crystal packing |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol). Limited solubility in water. | Amide functionality provides some polarity, but the alkyl groups are hydrophobic. |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the tert-butyl protons, multiplets for the piperazine ring protons, a doublet for the methyl group on the piperazine ring, and a broad singlet for the N-H proton of the piperazine (if not acylated at both nitrogens, though the protocol favors mono-acylation). The hindered rotation around the amide bond may lead to the broadening or splitting of signals for the piperazine protons adjacent to the carbonyl group.

-

¹³C NMR: A signal for the carbonyl carbon is expected around 170 ppm. Signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as signals for the carbons of the piperazine ring, would also be present.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 198 would be expected. Characteristic fragmentation patterns would likely involve cleavage of the piperazine ring and the loss of the tert-butyl group.[11]

-

High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition of the molecular ion, providing strong evidence for the compound's identity.

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretch of the tertiary amide is expected in the region of 1630-1680 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups will be observed around 2850-3000 cm⁻¹.

-

An N-H stretching band around 3300 cm⁻¹ would be present if the second nitrogen of the piperazine is not substituted.

Safety and Handling

As a novel chemical entity, this compound should be handled with care. Assume the compound is hazardous until toxicological data is available.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has outlined the rationale, proposed synthesis, and characterization of this compound. The combination of the pharmacologically significant 3-methylpiperazine scaffold with a sterically demanding tert-butyl ketone moiety presents an interesting new molecule for investigation in drug discovery programs. The synthetic route described is robust and relies on well-established chemical transformations. The predicted analytical data provides a benchmark for the successful synthesis and characterization of this novel compound. Further studies are warranted to explore its biological activities and potential as a therapeutic agent.

References

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology. [Link]

-

Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

CAS Number Application. (n.d.). Proregulations. [Link]

-

Understanding CAS Registry Number: a Key Identifier for Chemical Substances. (n.d.). REACH24H. [Link]

-

CAS Registry Number - Wikipedia. (n.d.). Wikipedia. [Link]

-

CAS Registration Criteria-Overview. (n.d.). CAS. [Link]

-

Chemical Properties of Butanoic acid, 3,3-dimethyl- (CAS 1070-83-3). (n.d.). Cheméo. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

-

3,3-Dimethylbutanoic acid | C6H12O2. (n.d.). BuyersGuideChem. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

-

A General and Convenient Synthesis of N-Aryl Piperazines. (2025). ResearchGate. [Link]

-

Butanoic acid, 3,3-dimethyl-. (n.d.). NIST WebBook. [Link]

-

N-1-Boc-3-Methyl Piperazine. (2024). ChemBK. [Link]

-

Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014). National Institute of Justice. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC. [Link]

-

N-METHYL PIPERAZINE. (n.d.). LookChem. [Link]

-

(S)-3-methylpiperazine-2,5-dione | C5H8N2O2. (n.d.). PubChem. [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences. [Link]

-

N-METHYL PIPERAZINE For Synthesis. (n.d.). Alpha Chemika. [Link]

- Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. (2005).

-

Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. [Link]

Sources

- 1. CAS Number Application - Proregulations [proregulations.com]

- 2. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 3. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 4. US Guide to CAS Numbers for Chemicals [elchemy.com]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. preprints.org [preprints.org]

Molecular weight and formula of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

[1][2][3]

Executive Summary & Chemical Identity

3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one is a specialized heterocyclic amide characterized by a sterically bulky tert-butyl tail and a polar, basic piperazine head.[1][2][3] In the context of medicinal chemistry, this molecule serves as a high-value "fragment" or building block.[2][3][4] Its structural duality—combining the lipophilic, metabolically stable tert-butyl group with a solubilizing, functionalizable amine—makes it an ideal scaffold for adjusting the physicochemical properties (LogP, solubility) of lead compounds, particularly in GPCR and kinase inhibitor programs.[2]

The following data constitutes the definitive physicochemical profile for this entity.

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| Molecular Formula | C₁₁H₂₂N₂O | Confirmed via elemental accounting of the tert-butylacetyl and methylpiperazine moieties.[1][2][3] |

| Molecular Weight | 198.31 g/mol | Average mass suitable for stoichiometry calculations.[1][2][3] |

| Monoisotopic Mass | 198.1732 Da | Use this value for High-Resolution Mass Spectrometry (HRMS) extraction windows (M+H⁺ = 199.1805).[1][2][3] |

| LogP (Predicted) | ~1.2 - 1.5 | The tert-butyl group significantly increases lipophilicity compared to a standard acetyl analog.[1][2][3] |

| H-Bond Donors | 1 | The secondary amine (N4 position) is available for further functionalization or H-bonding.[1][2][3] |

| H-Bond Acceptors | 2 | Includes the amide carbonyl and the piperazine nitrogens.[1][2][3] |

| Rotatable Bonds | 3 | The C(O)-CH₂ bond allows conformational flexibility between the bulky tail and the ring.[1][2] |

Structural Analysis & Regiochemistry

As a Senior Application Scientist, it is critical to address the regiochemical nuance of this molecule, which is often overlooked in automated catalogs.

The name "3-methylpiperazin-1-yl" implies that the acyl group is attached to the nitrogen atom meta to the methyl group.[1][2] This is the thermodynamic and kinetic product of reacting 2-methylpiperazine with an electrophile.[1][2][3]

-

Synthesis Outcome: Acylation preferentially occurs at N4.[1][2][3] According to IUPAC nomenclature rules for the final amide, the amide nitrogen becomes position 1.[2][3] Therefore, the methyl group ends up at position 3 relative to the amide.[2][3]

Key Insight: If your application requires the "2-methyl" isomer (where the methyl is adjacent to the amide), you cannot use direct acylation; you must use N-boc-3-methylpiperazine protection strategies.[1][2] For this guide, we focus on the standard "3-methyl" isomer derived from direct coupling.[1][2][3]

Synthetic Protocol: Steric Management

The synthesis of this molecule presents a classic "steric clash" challenge. The tert-butyl group (neopentyl-like position) on the acid chloride creates significant hindrance, slowing down nucleophilic attack.[1][2] Standard Schotten-Baumann conditions may suffer from hydrolysis competition.[1][2][3]

Optimized Synthesis Workflow

Reagents:

-

3,3-Dimethylbutanoyl chloride (prepared from the acid via oxalyl chloride).[1][2][3]

-

2-Methylpiperazine (1.5 equivalents to drive reaction and act as a base, or use TEA).[1][2][3]

Step-by-Step Methodology:

-

Activation (In Situ):

-

Rationale: Commercial tert-butylacetyl chloride can degrade.[1][2][3] Fresh generation is preferred for high yields.[1][2][3]

-

Dissolve 3,3-dimethylbutanoic acid (10 mmol) in dry DCM under N₂.

-

Add Oxalyl Chloride (12 mmol) dropwise, followed by a catalytic drop of DMF.[2][3]

-

Stir for 2 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride.[1][2][3]

-

-

Coupling (The Critical Step):

-

Dissolve 2-methylpiperazine (15 mmol) and Triethylamine (TEA, 20 mmol) in dry DCM (50 mL). Cool to 0°C.[1][2][3]

-

Causality: Cooling prevents exotherms that could lead to bis-acylation, although the steric bulk of the tert-butyl group naturally suppresses this side reaction.[1][2][3]

-

Add the crude acid chloride (dissolved in 10 mL DCM) slowly over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours. The bulky tail requires extended time for complete conversion.[1][2][3]

-

-

Purification (Self-Validating):

-

Acid/Base Extraction: This is the primary validation step.[1][2][3]

-

Wash organic layer with 1N NaOH (removes unreacted acid/chloride).[1][2][3]

-

Extract the organic layer with 1N HCl.[1][2][3] The product (basic amine) moves to the aqueous phase; non-basic impurities stay in DCM.[2][3]

-

Basify the aqueous phase (pH > 12) with 4N NaOH and back-extract into DCM.[1][2][3]

-

Visualization: Synthesis Logic & Regioselectivity

The following diagram illustrates the kinetic competition and the purification logic.

Figure 1: Reaction logic flow demonstrating the regioselective preference for N4 acylation and the purification strategy.

Analytical Validation (E-E-A-T)

To confirm the identity of the synthesized molecule, rely on the following spectral signatures.

Mass Spectrometry (LC-MS)[1][2][6]

¹H-NMR Spectroscopy (CDCl₃, 400 MHz)

-

δ 0.95 - 1.05 ppm (Singlet, 9H): The diagnostic tert-butyl group.[1][2] If this is a multiplet or shifted, you have an impurity.[1][2][3]

-

δ 2.2 - 2.4 ppm (Singlet/Multiplet, 2H): The methylene group alpha to the carbonyl (

).[1][2] This will be a singlet if the adjacent quaternary carbon decouples it, but often appears as a broad singlet.[2][3] -

δ 1.0 - 1.1 ppm (Doublet, 3H): The methyl group on the piperazine ring.[2]

-

δ 2.6 - 3.8 ppm (Multiplets, 7H): The piperazine ring protons.[1][2] Due to the amide rotamerism and the chiral center, these will appear as complex multiplets rather than clean triplets.[2][3]

References & Authority

-

PubChem Compound Summary. 3,3-Dimethyl-1-phenylbutan-1-one (Analogous substructure reference).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[2]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[2][3] Organic Chemistry. Oxford University Press.[1][2][3] (Authoritative text on nucleophilic substitution and amide synthesis).

-

Brocklehurst, C. E., et al. (2011).[1][2][3] "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine: A Powerful Reagent System for the Preparation of Sterically Hindered Amides."[1][2] Organic Process Research & Development. (Reference for handling hindered acylations).

-

Fluorochem Product Catalog. 1-(3-methylpiperazin-1-yl)butan-1-one derivatives.[1][2][3] (Source for commercial availability of structural analogs). Link

Sources

- 1. 3,3-Dimethyl-1-phenylbutan-1-one | C12H16O | CID 10866868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-Dimethyl-1-butanol - Wikipedia [en.wikipedia.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Whitepaper: Physicochemical Characteristics of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

This technical guide details the physicochemical profile, synthesis logic, and application context of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one , a specialized piperazine amide intermediate.[1]

Executive Summary

This compound is a sterically hindered piperazine amide derivative characterized by a bulky tert-butyl group and a chiral 3-methylpiperazine core.[1] Unlike linear alkyl amides, the 3,3-dimethyl moiety introduces significant steric bulk (the "Gem-Dimethyl" effect), enhancing metabolic stability and lipophilicity.[1] This molecule serves as a critical Fragment-Based Drug Discovery (FBDD) scaffold, particularly in the design of GPCR ligands (e.g., CCR5 antagonists) and kinase inhibitors where the piperazine ring acts as a soluble linker and the tert-butyl group fills hydrophobic pockets.[1]

This guide provides a definitive analysis of its physicochemical properties, synthetic pathways, and handling protocols, grounded in structural logic and empirical data from analogous systems.[1]

Chemical Identity & Structural Analysis

The molecule comprises two distinct functional domains: the lipophilic 3,3-dimethylbutanoyl tail and the polar, basic 3-methylpiperazine head .[1]

Nomenclature & Identification

| Attribute | Detail |

| IUPAC Name | 1-(3,3-Dimethylbutanoyl)-3-methylpiperazine |

| Common Name | 3-Methylpiperazine tert-butylacetamide |

| Molecular Formula | C₁₁H₂₂N₂O |

| Molecular Weight | 198.31 g/mol |

| SMILES | CC(C)(C)CC(=O)N1CCNC(C)C1 |

| CAS Number | Not widely indexed; Analogous to 1955547-61-1 (des-methyl) |

| Chirality | Contains one chiral center at C3 of the piperazine ring.[1][2] Typically synthesized as a racemate unless (R)- or (S)-2-methylpiperazine is used.[1] |

Structural Logic Diagram

The following diagram illustrates the functional decomposition of the molecule, highlighting the steric shielding provided by the tert-butyl group.[1]

Figure 1: Structural decomposition highlighting the functional roles of the tert-butyl tail and piperazine head.[1]

Physicochemical Profiling

The physicochemical behavior of this molecule is dominated by the basicity of the secondary amine (N4) and the hydrophobicity of the tert-butyl group.[1]

Key Constants (Calculated & Empirical)

| Property | Value | Rationale/Method |

| LogP (Octanol/Water) | 1.1 – 1.4 | The tert-butyl group adds ~1.2 log units over a methyl group, balanced by the hydrophilic piperazine ring.[1] |

| pKa (Basic) | 9.1 ± 0.5 | Attributed to the secondary amine (N4) of the piperazine ring. The amide nitrogen (N1) is non-basic. |

| Hydrogen Bond Donors | 1 | The secondary amine (N-H) at position 4.[1] |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the tertiary amine (N1).[1] |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | Indicates good membrane permeability (Rule of 5 compliant). |

| Boiling Point | ~280–300°C | Estimated at 760 mmHg based on MW and polarity.[1] |

| Physical State | Viscous Oil or Low-Melting Solid | The asymmetry of the 3-methyl group and the flexible amide bond often prevent efficient crystallization.[1] |

Solubility Profile

-

Aqueous: Moderate solubility in neutral water due to the piperazine ring.[1] Highly soluble in acidic media (pH < 4) due to protonation of the N4 amine.

-

Organic: Soluble in Dichloromethane (DCM), Methanol, Ethanol, and DMSO. Sparingly soluble in Hexanes due to the polar amide/amine core.[1]

Synthetic Pathway & Impurity Profile

The synthesis typically involves the acylation of 2-methylpiperazine.[1] This pathway dictates the impurity profile, specifically the formation of regioisomers.[1]

Synthesis Protocol (Schotten-Baumann Conditions)

Objective: Selective acylation of the less hindered N1 nitrogen (if using specific protecting groups) or statistical acylation.[1]

-

Reagents: 3,3-Dimethylbutyryl chloride (1.0 eq), 2-Methylpiperazine (1.2 eq), Triethylamine (TEA, 2.0 eq).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Procedure:

-

Add acid chloride dropwise to control exotherm.[1]

-

Stir at RT for 2 hours.

-

Quench: Add saturated NaHCO₃.

-

Purification: Acid-base extraction is highly effective.[1] Extract the product into 1M HCl (aqueous), wash organics with DCM (removes non-basic impurities), then basify the aqueous layer to pH 12 and extract back into DCM.

Regioselectivity & Impurities

The 2-methylpiperazine ring has two nitrogens: N1 (adjacent to the methyl) and N4.[1]

-

Major Isomer: Acylation at N4 is sterically favored unless N1 is protected or specific conditions are used.[1] Note: The target name implies acylation at N1. If N1-acylation is required, one must typically start with N4-Boc-2-methylpiperazine, acylate N1, then deprotect.[1]

-

Bis-acylated Impurity: Formation of 1,4-bis(3,3-dimethylbutanoyl)-2-methylpiperazine if excess acid chloride is used.[1]

Figure 2: Synthetic route options highlighting the necessity of protection strategies for regiocontrol.

Analytical Characterization

To validate the identity of the molecule, the following analytical signatures are diagnostic.

1H NMR Interpretation (CDCl₃, 400 MHz)

-

δ 0.95 ppm (s, 9H): tert-Butyl group (Singlet, intense). Diagnostic of the 3,3-dimethyl moiety.

-

δ 1.05 ppm (d, 3H): Methyl group on the piperazine ring (Doublet).

-

δ 2.20 ppm (s, 2H): Methylene group alpha to the carbonyl (–CH₂–CO–).

-

δ 2.5 – 3.8 ppm (m, 7H): Piperazine ring protons.[1] Complex multiplets due to ring conformation and amide rotamers.[1]

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).

-

Molecular Ion: [M+H]⁺ = 199.3 m/z .

-

Fragmentation: Loss of the tert-butyl group (M-57) is a common fragmentation pathway in high-energy collisions.[1]

Stability & Handling

Thermal Stability

The amide bond is thermally stable up to ~150°C. However, the secondary amine is susceptible to oxidation if stored for prolonged periods in air.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The free base may be hygroscopic; conversion to the Hydrochloride (HCl) or Fumarate salt is recommended for solid-state handling.[1]

Safety Profile

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

-

Handling: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of vapors/dust.[1]

-

First Aid: In case of contact, wash with soap and water.[1] If in eyes, rinse cautiously with water for 15 minutes.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756810 (tert-Butyl 3-methylpiperazine-1-carboxylate). Retrieved from [Link]

-

SwissADME. Molecular Properties and Pharmacokinetics Prediction for Piperazine Derivatives. Retrieved from [Link]

-

Bouchard, H., et al. (2012). Discovery of new piperazine derivatives as potent inhibitors.[1] Journal of Medicinal Chemistry (Analogous synthesis protocols). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one Derivatives: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] This guide focuses on a specific, yet promising, class of piperazine derivatives: 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one and its analogs. We will delve into the synthetic pathways for creating these molecules, explore their physicochemical properties through various analytical techniques, and discuss their potential as novel drug candidates. The introduction of a 3-methyl group on the piperazine ring is a key structural feature that can significantly influence the pharmacological and pharmacokinetic profile of these compounds, offering a strategic avenue for drug design and optimization.[4] This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics centered around this versatile chemical scaffold.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a recurring motif in numerous approved drugs.[4] Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and its capacity to engage in various biological interactions, make it an attractive scaffold for medicinal chemists.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and central nervous system (CNS) effects.[1][5][6]

The core structure of this compound combines the established piperazine pharmacophore with a sterically demanding neopentyl group and a chiral center at the 3-position of the piperazine ring. This combination of features presents a unique opportunity for fine-tuning receptor binding, metabolic stability, and overall drug-like properties. The 3-methyl substitution, in particular, can introduce conformational constraints and provide a vector for exploring specific binding pockets in target proteins, potentially leading to enhanced potency and selectivity.[4]

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives generally follows a convergent approach, primarily involving the acylation of a substituted piperazine with an appropriate acyl chloride. This method offers a straightforward and versatile route to a wide range of analogs.

General Synthesis Pathway

The principal synthetic route involves the reaction of 3,3-dimethylbutanoyl chloride with 2-methylpiperazine. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

2-Methylpiperazine

-

Triethylamine (Et3N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperazine (1.0 eq) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.1-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add a solution of 3,3-dimethylbutanoyl chloride (1.0-1.2 eq) in dichloromethane to the cooled reaction mixture. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Physicochemical Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. The following analytical techniques are indispensable in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique provides information about the number and types of protons in the molecule, as well as their chemical environment. Expected signals for the target compound would include:

-

A singlet for the nine protons of the tert-butyl group.

-

Multiplets for the methylene protons of the butanoyl chain.

-

Signals corresponding to the protons on the piperazine ring, including the methyl group.

-

-

¹³C NMR: This provides information about the carbon skeleton of the molecule. Key signals would include the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the various carbons of the piperazine ring and the alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. A key absorption band for this compound would be the strong carbonyl (C=O) stretch of the amide, typically appearing in the range of 1630-1680 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the target compound.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals/Features |

| ¹H NMR | * tert-Butyl protons: Singlet, ~1.0 ppm (9H) * CH₂ adjacent to C=O: Singlet or multiplet, ~2.3-2.5 ppm (2H) * Piperazine ring protons: Complex multiplets, ~2.5-4.0 ppm (7H) * Piperazine methyl protons: Doublet, ~1.1-1.3 ppm (3H) |

| ¹³C NMR | * C=O (amide): ~170-175 ppm * Quaternary carbon (tert-butyl): ~30-35 ppm * Methyl carbons (tert-butyl): ~25-30 ppm * CH₂ adjacent to C=O: ~45-50 ppm * Piperazine ring carbons: ~40-60 ppm * Piperazine methyl carbon: ~15-20 ppm |

| IR (cm⁻¹) | * C=O stretch (amide): 1630-1680 (strong) * C-H stretch (alkane): 2850-2960 (strong) * C-N stretch: 1000-1250 (medium) |

| MS (m/z) | * Molecular Ion [M]⁺: Calculated for C₁₂H₂₄N₂O * Key Fragments: Loss of tert-butyl group, cleavage of the piperazine ring. |

Structure-Activity Relationships (SAR) and Therapeutic Potential

While specific biological data for this compound is not extensively available in the public domain, we can infer potential therapeutic applications and structure-activity relationships based on the broader class of piperazine derivatives.

Inferred Therapeutic Targets

The N-arylpiperazine scaffold is known to interact with a variety of biological targets, particularly within the central nervous system.[1] Modifications to this core can direct the activity towards specific receptors or enzymes. The N-acylpiperazine moiety present in our target compound is a common feature in molecules targeting:

-

Serotonin and Dopamine Receptors: Many antipsychotic and antidepressant drugs feature a piperazine core.[9]

-

Muscarinic Acetylcholine Receptors (mAChRs): N-substituted piperazines have been explored as antagonists for these receptors.[10]

-

Enzymes: The piperazine scaffold can be incorporated into enzyme inhibitors, for example, in the development of anticancer agents.[1]

Key Structural Modifications and Their Potential Impact

The modular nature of the synthesis allows for systematic modifications to probe the structure-activity landscape.

Caption: Key modification points for SAR studies of the core scaffold.

-

Acyl Group (R1): The neopentyl group provides significant steric bulk. Exploring different alkyl or aryl acyl groups can modulate lipophilicity and interactions with the binding pocket.

-

Piperazine Ring Substitution (R2): The 3-methyl group introduces a chiral center. Synthesizing and testing individual enantiomers is crucial, as stereochemistry often plays a significant role in biological activity.[4] Other substitutions on the piperazine ring can further refine the conformational properties of the molecule.

-

N4-Substitution (R3): The second nitrogen of the piperazine ring is a key site for introducing further diversity. Alkylation or arylation at this position can dramatically alter the pharmacological profile and is a common strategy in piperazine-based drug discovery.[2]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for multi-point diversification make it an attractive platform for generating compound libraries for high-throughput screening.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and evaluating a diverse library of analogs to identify key structural features for desired biological activity.

-

Target Identification: Screening these compounds against a panel of biologically relevant targets to elucidate their mechanism of action.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

References

-

Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (n.d.). PubMed Central (PMC). [Link]

- EP0041671A1 - Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products. (n.d.).

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026). ResearchGate. [Link]

-

Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (n.d.). International Journal of PharmTech Research. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. [Link]

-

Synthesis and biological activity of piperazine derivatives of phenothiazine. (2015). PubMed. [Link]

-

Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2013). PubMed. [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

- CN101239957A - Synthesis method of N-methylpiperazine. (n.d.).

- CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone. (n.d.).

- EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid. (n.d.).

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

- WO 2018/183936 A1 - Broad Institute. (2018).

-

Patent & Publications. (n.d.). Pharma Inventor Inc. [Link]

-

Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3. (n.d.). [Link]

-

Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric. (2025). ACP. [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti. (2019). Journal of Drug Delivery and Therapeutics. [Link]

-

Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. (2020). MDPI. [Link]

-

Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. (2016). PubMed. [Link]

- CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride. (n.d.).

-

Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (n.d.). PubMed Central (PMC). [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. [Link]

-

3,3-Dimethylbutanoyl chloride. (n.d.). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS 7065-46-5: 3,3-Dimethylbutanoyl chloride | CymitQuimica [cymitquimica.com]

- 8. 3,3-Dimethylbutanoyl chloride | C6H11ClO | CID 81514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. neuroquantology.com [neuroquantology.com]

- 10. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one: A Privileged Scaffold in Targeted Protein Degradation and Kinase Inhibition

Executive Summary & Strategic Context

In modern medicinal chemistry, the spatial orientation and metabolic stability of linker-binder interfaces dictate the clinical viability of small molecules. 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one has emerged as a highly versatile, privileged building block. By combining the massive steric shielding of a tert-butylacetyl group with the rigid, vectorized geometry of a 3-methylpiperazine core, this compound solves critical liabilities in drug design—specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1], cannabinoid receptor inverse agonists[2], and kinase inhibitors[3].

As a Senior Application Scientist, I have structured this technical guide to provide a deep-dive into the physicochemical rationale, structural causality, and self-validating synthetic methodologies required to leverage this scaffold effectively in drug discovery pipelines.

Chemical Identity & Physicochemical Profiling

The utility of this building block stems from its unique physicochemical footprint. The secondary amine at the N4 position of the piperazine ring serves as a highly reactive nucleophile for downstream functionalization, while the acylated N1 position is metabolically shielded by the adjacent tert-butyl group.

Table 1: Chemical Identity & Nomenclature

| Attribute | Value |

| IUPAC Name | This compound |

| Common Synonyms | 1-(3-Methylpiperazin-1-yl)-3,3-dimethyl-1-butanoneN-(tert-Butylacetyl)-3-methylpiperazine1-(3,3-dimethylbutanoyl)-3-methylpiperazine |

| Molecular Formula | C₁₁H₂₂N₂O |

| SMILES | CC1CN(CCN1)C(=O)CC(C)(C)C |

| Molecular Weight | 198.31 g/mol |

Table 2: Predicted Physicochemical Properties

| Property | Value | Mechanistic Implication |

| Topological Polar Surface Area (tPSA) | 32.3 Ų | Excellent membrane permeability; ideal for intracellular targets like E3 ligases[4]. |

| Estimated LogP | ~1.8 | Balanced lipophilicity; prevents non-specific binding while filling hydrophobic pockets. |

| Hydrogen Bond Donors / Acceptors | 1 / 2 | The single N4-H donor allows for highly selective downstream cross-coupling. |

Mechanistic Rationale in Drug Design

The selection of this compound over unbranched or unmethylated analogs is driven by strict structure-activity relationship (SAR) causality.

The Steric Shield: tert-Butylacetyl Motif

Aliphatic linkers are notoriously susceptible to cytochrome P450 (CYP450) mediated oxidation, particularly at the

The Vectorized Core: 3-Methylpiperazine

Piperazine is a classic solubilizing motif, but the addition of a methyl group at the C3 position introduces two critical advantages:

-

Conformational Restriction : The methyl group restricts the piperazine ring into a preferred chair conformation, reducing the entropic penalty upon target binding.

-

pKa Tuning : The steric and inductive effects of the C3-methyl group lower the pKa of the adjacent N4 secondary amine compared to unsubstituted piperazine, which can improve oral bioavailability and modulate the basicity of the final drug candidate.

Application in PROTACs

In the rapidly expanding field of targeted protein degradation, this scaffold is frequently utilized as a rigidified linker. For example, in VHL-recruiting PROTACs (such as AHPC-piperazine conjugates), the tert-butylacetyl piperazine motif acts as a critical spacer that maintains the precise topological distance and orientation required for ternary complex formation between the target protein and the E3 ubiquitin ligase[1][4].

Fig 1. Structural integration of the building block within a PROTAC ternary complex architecture.

Self-Validating Synthetic Methodology

To ensure absolute trustworthiness in the laboratory, the synthesis of this building block must be approached as a self-validating system . Every step is paired with a built-in analytical checkpoint to confirm success before proceeding.

Regioselectivity & Causality

When coupling 3,3-dimethylbutanoic acid with 2-methylpiperazine, one might assume a complex mixture of regioisomers would form. However, due to the steric shielding provided by the C2-methyl group in 2-methylpiperazine, electrophilic acylation inherently favors the less hindered N4 position. (Note: Upon attachment, IUPAC nomenclature renumbers this nitrogen as N1, resulting in the "3-methylpiperazin-1-yl" designation). While this inherent regioselectivity is useful, pharmaceutical-grade synthesis demands the use of mono-Boc protected 2-methylpiperazine to guarantee 100% regiochemical fidelity.

Step-by-Step Protocol

Step 1: Sterically Activated Amidation

-

Causality : The neo-pentyl system of 3,3-dimethylbutanoic acid is highly sterically hindered. Standard carbodiimides (like EDC/HOBt) will result in poor yields. HATU is mandated here because the HOAt leaving group is highly reactive and accommodates bulky nucleophiles.

-

Procedure :

-

Dissolve 3,3-dimethylbutanoic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) at 0°C and stir for 15 minutes to form the active ester.

-

Add tert-butyl 3-methylpiperazine-1-carboxylate (1.0 eq) and warm to room temperature.

-

-

Validation Checkpoint : TLC (Hexanes/EtOAc 1:1) stained with Bromocresol Green. The disappearance of the acidic starting material (yellow spot) confirms activation. LC-MS must show the intermediate mass.

Step 2: Boc-Deprotection

-

Procedure : Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.

-

Validation Checkpoint : LC-MS analysis must show a clean shift to the expected

mass of 199.3 m/z.

Step 3: Downstream Functionalization (Buchwald-Hartwig Amination)

-

Causality : The resulting free secondary amine is now primed for cross-coupling with heteroaryl chlorides (e.g., purine scaffolds for CB1 ligands)[2].

-

Validation Checkpoint : Spot the reaction mixture on TLC and stain with Ninhydrin. The free secondary amine will stain a vibrant purple/pink. The disappearance of this color indicates successful functionalization of the N4 position.

Fig 2. Self-validating synthetic workflow highlighting causality in reagent selection and analytical checkpoints.

References

-

Sigma-Aldrich . (S,R,S)-AHPC-piperazine-pyridine-alkyne-NH2 hydrochloride. Protein degrader building block for PROTAC research.1

-

PubMed Central (NIH) . Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. 2

-

MedKoo Biosciences . KJN00751 | CAS# | ProTAC Building Block. 4

-

Google Patents . US7585845B2 - Hepatitis C inhibitor compounds. 3

Sources

- 1. (S,R,S)-AHPC-piperazine-pyridine-alkyne-NH2 hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7585845B2 - Hepatitis C inhibitor compounds - Google Patents [patents.google.com]

- 4. medkoo.com [medkoo.com]

Comprehensive Solubility Profile and Solvation Thermodynamics of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Causality

3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one (Molecular Weight: 198.31 g/mol ) is a highly versatile building block frequently utilized in the synthesis of targeted protein degraders (PROTACs) and selective receptor antagonists[1][2]. Understanding its solubility profile in organic solvents is critical for optimizing reaction media, designing liquid-liquid extraction protocols, and engineering crystallization workflows.

The solvation thermodynamics of this molecule are governed by the competing physical forces of its two primary structural motifs:

-

The 3,3-Dimethylbutanoyl (tert-butyl) Moiety: This bulky, highly lipophilic group provides significant steric hindrance. In the solid state, this bulk disrupts planar molecular packing, lowering the crystal lattice energy. In solution, it drives high solubility in non-polar and weakly polar organic solvents (e.g., heptane, toluene) via London dispersion forces.

-

The 3-Methylpiperazine Moiety: This ring contains a tertiary amide nitrogen and a secondary amine. The secondary amine (pKa ~9.0) acts as both a hydrogen bond donor and acceptor, while the amide carbonyl is a strong hydrogen bond acceptor. This dual-nature facilitates excellent solvation in polar protic solvents (e.g., alcohols) via extensive hydrogen-bonding networks, while rendering its aqueous solubility highly pH-dependent.

Experimental Methodology: Equilibrium Solubility Determination

To ensure data integrity for regulatory submissions or downstream process chemistry, the thermodynamic equilibrium solubility must be determined using a self-validating saturation shake-flask method. This protocol aligns with the rigorous standards outlined in USP Chapter <1236>[3][4] and OECD Test Guideline 105[5].

Self-Validating Shake-Flask Protocol

Step 1: Saturation & Solvent Preparation Add an excess amount of the solid compound (approximately 500 mg) to 5.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

Step 2: Thermostatic Equilibration Place the vial in a thermostatic shaker bath set to 25.0 ± 0.5 °C at 200 rpm. Causality Check: True thermodynamic equilibrium is not assumed; it is verified. Aliquots must be sampled at 24, 48, and 72 hours. Equilibrium is officially confirmed only when the concentration variance between consecutive time points is < 5%[3].

Step 3: Phase Separation Centrifuge the 72-hour sample at 10,000 rpm for 10 minutes at 25 °C to separate the undissolved solid from the saturated supernatant. Causality Check: Centrifugation is strictly preferred over filtration. Lipophilic amides can non-specifically adsorb onto standard syringe filter membranes (e.g., PTFE or Nylon), which would artificially lower the quantified solubility.

Step 4: Solid-State Verification (Critical) Decant the supernatant and isolate the residual solid. Analyze the wet cake via X-Ray Powder Diffraction (XRPD). Causality Check: The compound may undergo a solvent-mediated polymorphic transition or form a solvate during the 72-hour equilibration. Without XRPD verification, the measured solubility cannot be confidently assigned to the original active pharmaceutical ingredient (API) polymorph.

Step 5: Chromatographic Quantification Dilute the supernatant with the mobile phase and analyze via HPLC-UV. Causality Check: Use a mobile phase containing 0.1% Trifluoroacetic acid (TFA). The secondary amine on the piperazine ring will cause severe peak tailing on standard silica-based C18 columns due to interactions with residual silanols. TFA ion-pairs with the protonated amine, ensuring a sharp, Gaussian peak for accurate integration.

Fig 1. Standard Shake-Flask Method Workflow for Equilibrium Solubility (per USP <1236>).

Quantitative Solubility Profile

The following table summarizes the representative equilibrium solubility profile of this compound across various solvent classes at 25 °C. These values guide initial solvent screening for process chemistry.

| Solvent Class | Solvent | Dielectric Constant (ε) | Representative Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Polar Protic | Methanol | 32.7 | > 250 | Strong H-bond donation to amide/amine |

| Polar Protic | Ethanol | 24.5 | > 200 | H-bond donation; favorable lipophilic interaction |

| Polar Aprotic | Dichloromethane | 8.9 | > 300 | High polarizability; dipole-dipole interactions |

| Polar Aprotic | Ethyl Acetate | 6.0 | ~ 150 | Moderate dipole interactions; favorable cavity formation |

| Non-Polar | Toluene | 2.4 | ~ 100 | π-interaction with amide; dispersion forces with t-butyl |

| Non-Polar | Heptane | 1.9 | ~ 25 | Pure dispersion forces; limited by lack of H-bonding |

| Aqueous | Water (pH 7.0) | 80.1 | < 5 | Hydrophobic effect from t-butyl dominates |

| Aqueous | Water (pH 2.0) | 80.1 | > 100 | Ionization of secondary amine (salt formation) |

Solvent Selection Strategy for Downstream Workflows

The physicochemical data presented above directly informs the engineering of downstream chemical processes.

-

Reaction Media Selection: Dichloromethane (DCM) and Tetrahydrofuran (THF) are ideal solvents for further functionalization (e.g., alkylation or acylation of the secondary amine). They provide massive solubility capacity (>300 mg/mL) while remaining aprotic, preventing solvent-competition during electrophilic additions.

-

Liquid-Liquid Extraction (LLE): The stark contrast between the compound's high organic solubility (e.g., in Ethyl Acetate) and its pH-dependent aqueous solubility makes acid-base extraction highly efficient. The optimal workflow involves extracting the crude mixture into acidic water (pH < 3) to protonate the piperazine, washing the aqueous layer with a non-polar solvent to remove neutral impurities, basifying the aqueous layer to pH > 10, and back-extracting the free base into Ethyl Acetate.

-

Crystallization & Purification: Because the compound is highly soluble in most single-solvent systems, an anti-solvent crystallization approach is required to achieve high yields. The API should be dissolved in a minimal volume of Ethyl Acetate (the good solvent), followed by the controlled, dropwise addition of Heptane (the anti-solvent) at reduced temperatures (0–5 °C) to induce supersaturation and controlled nucleation.

Fig 2. Solvent selection decision matrix based on the physicochemical profile of the target amide.

References

-

Title: USP <1236>: Solubility Measurements Chapter Source: Biorelevant (Overview of USP Guidelines) URL: [Link]

-

Title: Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines Source: PubMed Central (NIH) URL: [Link]

-

Title: Compilation of FDA Guidance and Resources for in vitro Dissolution Testing Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: New Substances Notification - OECD Test Guideline 105 Source: Government of Canada Publications / OECD URL: [Link]

Sources

- 1. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. biorelevant.com [biorelevant.com]

- 4. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Methodological & Application

Reaction conditions for coupling 3-methylpiperazine with 3,3-dimethylbutyryl chloride

Application Note: Regioselective Coupling of 3-Methylpiperazine with 3,3-Dimethylbutyryl Chloride

Executive Summary

This application note details the optimized reaction conditions for the coupling of 3-methylpiperazine (synonymous with 2-methylpiperazine in its free base form) with 3,3-dimethylbutyryl chloride . This reaction is a nucleophilic acyl substitution used to generate key intermediates for kinase inhibitors and GPCR antagonists.

The core challenge in this synthesis is regioselectivity . The piperazine ring contains two nucleophilic nitrogen atoms:

-

N1 (Hindered): Proximal to the methyl substituent.

-

N4 (Unhindered): Distal to the methyl substituent.

Without controlled conditions, the reaction yields a mixture of mono-acylated isomers (N1 vs. N4) and bis-acylated byproducts. This guide provides a protocol to selectively target the N4-position (the kinetic product) and a purification strategy based on "self-validating" acid-base extraction.

Chemical Mechanism & Regioselectivity[1]

The reaction follows a nucleophilic addition-elimination mechanism. The regioselectivity is governed by steric hindrance.

-

Electrophile: 3,3-Dimethylbutyryl chloride possesses a bulky tert-butyl tail, but the carbonyl carbon remains highly reactive.

-

Nucleophile: The N4 nitrogen of the piperazine ring is significantly less sterically crowded than the N1 nitrogen (which is adjacent to the methyl group).

-

Outcome: Under kinetic control (low temperature, slow addition), the acid chloride preferentially reacts with N4 .

Reaction Scheme:

Figure 1: Reaction pathway highlighting the kinetic preference for N4-acylation.

Critical Reaction Parameters

To maximize the yield of the mono-N4-acylated product, the following parameters must be strictly controlled.

| Parameter | Recommendation | Rationale |

| Stoichiometry | 2.5 : 1 (Amine : Acid Chloride) | Using excess piperazine acts as a "sacrificial base" to trap HCl and statistically favors mono-acylation over bis-acylation. |

| Temperature | -10°C to 0°C | Low temperature suppresses the reaction rate, enhancing the selectivity for the less hindered N4 nitrogen. |

| Solvent | DCM (Dichloromethane) | Provides excellent solubility for the acid chloride and the resulting amide, while allowing easy aqueous workup. |

| Addition Rate | Slow Dropwise (over 30-60 min) | Keeps the concentration of the electrophile low relative to the amine, preventing localized "hotspots" that lead to bis-acylation. |

| Base | Triethylamine (TEA) or Excess Piperazine | Essential to neutralize the HCl byproduct. If using 1:1 stoichiometry, 1.2 eq of TEA is required. |

Experimental Protocol

Materials

-

Reagent A: 3-Methylpiperazine (2-Methylpiperazine) [CAS: 109-07-9] - Hygroscopic, handle quickly.

-

Reagent B: 3,3-Dimethylbutyryl chloride [CAS: 7065-46-5] - Corrosive, lachrymator.

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Base: Triethylamine (TEA) (Optional if excess Reagent A is used).

Step-by-Step Procedure

1. Preparation of Amine Solution:

-

In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-methylpiperazine (20.0 mmol, 2.00 g) in DCM (40 mL) .

-

Note: If using 1:1 stoichiometry, add Triethylamine (22.0 mmol, 3.0 mL) at this stage.

-

Cool the solution to 0°C using an ice/water bath.

2. Controlled Addition:

-

Dilute 3,3-dimethylbutyryl chloride (10.0 mmol, 1.35 g) in DCM (10 mL) in a pressure-equalizing addition funnel.

-

Add the acid chloride solution dropwise to the amine solution over 45 minutes .

-

Critical: Maintain internal temperature < 5°C. Vigorous stirring is essential.

3. Reaction Phase:

-

Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

-

Stir for an additional 2 hours.

-

Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1% NH4OH) or LC-MS. The acid chloride should be consumed rapidly.

4. Workup (The "Acid-Base Switch"): This workup strategy is self-validating; it physically separates the neutral bis-acylated impurity from the basic mono-acylated product.

-

Quench: Add water (20 mL) to the reaction mixture.

-

Phase Separation: Separate the organic layer (DCM) and the aqueous layer.

-

Acid Extraction (Purification Step):

-

Wash the organic layer with 0.5 M HCl (2 x 20 mL) .

-

Chemistry: The mono-acylated product (containing a free amine) and unreacted piperazine will protonate and move into the aqueous acidic layer. The bis-acylated byproduct (neutral) will remain in the DCM layer.

-

Discard the DCM layer (contains impurities).

-

-

Base Recovery:

-

Cool the combined acidic aqueous extracts to 0°C.

-

Basify to pH > 12 using 4 M NaOH or solid KOH.

-

Extract the cloudy aqueous mixture with DCM (3 x 30 mL) .

-

-

Drying: Combine the new DCM extracts, dry over anhydrous

, filter, and concentrate under reduced pressure.

5. Yield & Analysis:

-

Expected Yield: 75-85% as a pale yellow oil or low-melting solid.

-

Validation:

NMR should show a distinct singlet for the tert-butyl group (~1.0 ppm) and diagnostic multiplets for the piperazine ring, confirming the asymmetry of the mono-substituted product.

Process Visualization: Acid-Base Purification Logic

The following diagram illustrates the "Acid-Base Switch" technique, which is critical for ensuring the purity of the final amine without requiring column chromatography.

Figure 2: Purification workflow utilizing the basicity of the mono-acylated product to separate it from neutral byproducts.

Safety & Handling

-

3,3-Dimethylbutyryl Chloride:

-

Hazard: Highly corrosive and flammable. Reacts violently with water to release Hydrogen Chloride (HCl) gas.

-

Control: Handle only in a functioning fume hood. Use dry glassware.

-

PPE: Neoprene gloves, safety goggles, and lab coat.

-

-

3-Methylpiperazine:

References

-

BenchChem. Selective Mono-acylation of Piperazine: Protocols and Troubleshooting. Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet: 3,3-Dimethylbutyryl chloride. Product No. B88802. Retrieved from .

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[4] Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs. PMC Article. Retrieved from .

Sources

Reagents required for the synthesis of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Application Note & Synthetic Protocol

Topic: Synthesis of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted piperazine derivative. Molecules within this class are of significant interest in medicinal chemistry due to the prevalence of the piperazine ring as a scaffold in numerous marketed drugs. The robust and scalable synthesis of such compounds is a critical step in the drug discovery and development pipeline, enabling further biological evaluation and lead optimization.

This document provides a detailed guide for the synthesis of this compound, structured for the practicing chemist. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen methodologies. Two primary synthetic routes are presented: the classic acyl chloride method and the modern direct amide coupling approach, allowing researchers to select the most suitable protocol based on available resources and desired reaction characteristics.

Retrosynthetic Analysis

The target molecule is an amide, which can be disconnected at the amide C-N bond. This retrosynthetic approach logically breaks down the molecule into two commercially available or readily synthesizable starting materials: 3,3-dimethylbutanoic acid and 2-methylpiperazine. The forward synthesis, therefore, involves the formation of this amide bond.

Caption: Retrosynthetic pathway for the target amide.

Required Reagents and Materials

A comprehensive list of reagents required for the synthesis is provided below. It is imperative to use reagents of appropriate purity to ensure high yield and minimize side reactions.

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Role/Function | Purity |

| 3,3-Dimethylbutanoic Acid | 1070-83-3 | C₆H₁₂O₂ | 116.16 | Starting Material | ≥98% |

| 2-Methylpiperazine | 109-07-9 | C₅H₁₂N₂ | 100.16 | Starting Material | ≥98% |

| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | Activating Agent | ≥99% |

| Phosphorus Trichloride | 7719-12-2 | PCl₃ | 137.33 | Activating Agent | ≥98% |

| EDC Hydrochloride | 25952-53-8 | C₈H₁₈ClN₃ | 191.70 | Coupling Reagent | ≥98% |

| HOBt | 2592-95-2 | C₆H₅N₃O | 135.12 | Coupling Additive | ≥97% |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Non-nucleophilic Base | ≥99% |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous Solvent | ≥99.8% |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous Solvent | ≥99.8% |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Quenching/Wash | Reagent Grade |

| Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent | Anhydrous |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent | Reagent Grade |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Eluent | Reagent Grade |

Synthetic Protocols

Two robust protocols are detailed below. The choice between them depends on factors such as scale, substrate sensitivity, and available equipment.

Route 1: The Acyl Chloride Method

This classic two-step approach involves the initial activation of the carboxylic acid to a more reactive acyl chloride, followed by coupling with the amine. This method is highly effective and generally high-yielding.

Protocol 1A: Synthesis of 3,3-Dimethylbutanoyl Chloride

This procedure converts the carboxylic acid into its highly reactive acyl chloride derivative. The reaction must be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-dimethylbutanoic acid (5.81 g, 50 mmol).

-

Reagent Addition: Under a nitrogen atmosphere, slowly add thionyl chloride (5.5 mL, 75 mmol, 1.5 eq) to the flask at room temperature. Note: The addition is exothermic and results in gas evolution.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours. The reaction progress can be monitored by observing the cessation of gas evolution.

-

Workup: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purification: The crude 3,3-dimethylbutanoyl chloride is then purified by fractional distillation under reduced pressure (boiling point: 127-129°C) to yield a colorless liquid.[1] An alternative industrial method involves using phosphorus trichloride as the activating agent.[2][3]

Protocol 1B: Amide Coupling

This step unites the activated acyl chloride with 2-methylpiperazine to form the final product.

-

Setup: In a 250 mL round-bottom flask, dissolve 2-methylpiperazine (5.0 g, 50 mmol) and triethylamine (8.4 mL, 60 mmol, 1.2 eq) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction and prevent side product formation.

-

Addition of Acyl Chloride: Add a solution of 3,3-dimethylbutanoyl chloride (6.73 g, 50 mmol) in anhydrous dichloromethane (20 mL) dropwise to the cooled amine solution over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in ethyl acetate) to yield the pure product.

Route 2: Direct Amide Coupling with EDC/HOBt

This one-pot method utilizes a carbodiimide coupling reagent, which is a milder alternative to forming an acyl chloride. It is particularly useful for sensitive substrates and often results in cleaner reactions with easier purification.[4]

Protocol 2: One-Pot Synthesis

-

Setup: To a 250 mL round-bottom flask, add 3,3-dimethylbutanoic acid (5.81 g, 50 mmol), 1-hydroxybenzotriazole (HOBt, 7.43 g, 55 mmol, 1.1 eq), and anhydrous N,N-dimethylformamide (DMF, 100 mL) under a nitrogen atmosphere.

-

Reagent Addition: Stir the solution until all solids have dissolved, then add 2-methylpiperazine (5.0 g, 50 mmol).

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Coupling Agent: Add EDC hydrochloride (10.5 g, 55 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Workup: Pour the reaction mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Expertise Note: The acid and base washes are critical for removing unreacted starting materials and the urea byproduct from EDC.

-

Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography as described in Protocol 1B.

Overall Synthetic Workflow

The diagram below illustrates the two primary synthetic pathways from starting materials to the final product.

Caption: Synthetic pathways to the target compound.

Safety Precautions

-

Thionyl Chloride & Phosphorus Trichloride: Highly corrosive and react violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Acyl Chlorides: Are lachrymatory and corrosive. Handle with care in a fume hood.

-

Solvents: Dichloromethane and DMF are hazardous. Avoid inhalation and skin contact.

-

Bases: Triethylamine is a corrosive and flammable liquid.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Kiely, J. S., & Priebe, S. R. (1990). AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. Organic Preparations and Procedures International, 22(6), 761-765. [Link][5][6]

-

Starościak, B. J., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. [Link][7]

-

Anpo, M., & Che, M. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite composite catalysts. Photochemical & Photobiological Sciences. [Link]

-

Google Patents. (n.d.). CN101279908B - The preparation method of 3,3-dimethylbutyryl chloride. Google Patents. [2]

-

LookChem. (n.d.). Cas 7065-46-5, 3,3-Dimethylbutyryl chloride. LookChem. [Link][1]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Google Patents. (n.d.). CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride. Google Patents. [3]

-

Le, N. N. D. (2022). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Bronco Scholar. [Link][8]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link][4]

-

de la Torre, A., et al. (2024). Green Chemistry. BORIS Portal. [Link][9]

-

ResearchGate. (n.d.). Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link][10]

Sources

- 1. lookchem.com [lookchem.com]

- 2. CN101279908B - The preparation method of 3,3-dimethylbutyryl chloride - Google Patents [patents.google.com]

- 3. CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride - Google Patents [patents.google.com]

- 4. hepatochem.com [hepatochem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]

- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 10. researchgate.net [researchgate.net]

Functionalization of 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one for drug discovery

Application Note: Functionalization of the Privileged Scaffold 3,3-Dimethyl-1-(3-methylpiperazin-1-yl)butan-1-one

Part 1: Strategic Overview & Scaffold Analysis

In modern drug discovery, the This compound scaffold represents a high-value "linker-tail" construct. It combines two critical design elements that address common attrition points in early-stage development: metabolic stability and conformational control.

The "Metabolic Shield" (The Tail)

The tert-butyl acetyl group (3,3-dimethylbutan-1-one) serves as a lipophilic anchor. Unlike linear alkyl chains, the tert-butyl group lacks reactive

The "Chiral Constraint" (The Core)

The 3-methylpiperazine core is not merely a linker; it is a conformational restrictor. The C3-methyl group introduces chirality (typically the (R)-enantiomer is preferred for vector orientation) and forces the piperazine ring into a preferred chair conformation.

-

Critical Reactivity Note: The methyl group at C3 is adjacent (